Diarylether vs. Anilinyl Linker: Effect on MIF Tautomerase Inhibition Potency
In the MIF tautomerase inhibitor pyrazole series, the diarylether linker (O-linked phenoxy group) provides superior inhibitory potency compared to the corresponding anilinyl (NH-linked) analog. Compound 8a (diarylether series, Ki = 6.8 µM) is approximately 1.9-fold more potent than compound 7a (anilinyl series, Ki = 12.7 µM) [1]. 5-Methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol incorporates the diarylether motif, positioning it within the more potent structural subclass. However, direct Ki data for this specific compound are not publicly available, and this inference relies on class-level SAR trends.
| Evidence Dimension | MIF tautomerase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Not directly reported; compound contains diarylether linker consistent with Ki ~6.8 µM class reference |
| Comparator Or Baseline | Diarylether reference 8a (Ki = 6.8 µM) vs. anilinyl reference 7a (Ki = 12.7 µM) |
| Quantified Difference | ~1.9-fold potency advantage for diarylether series over anilinyl series |
| Conditions | In vitro MIF tautomerase assay using 4-hydroxyphenylpyruvate (HPP) substrate; Ki determined by UV-vis spectroscopy; results averaged from triplicate measurements on two independent occasions |
Why This Matters
For researchers procuring pyrazole-based MIF inhibitors, compounds retaining the diarylether linker are expected to achieve lower Ki values than anilinyl-bridged analogs, making linker identity a key procurement specification.
- [1] Trivedi-Parmar V, Robertson MJ, Cisneros JA, Krimmer SG, Jorgensen WL. Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor. ChemMedChem. 2018;13(11):1092-1097. Table 1. View Source
